N-Methyl-L-threonine

Vue d'ensemble

Description

N-Methyl-L-threonine is a chiral amino acid derivative with significant importance in various scientific fields

Mécanisme D'action

Target of Action

N-Methyl-L-threonine is a unique amino acid with a novel structure. One of its primary targets is the lymphocyte receptor, particularly on T cells. The compound interacts with this receptor, leading to specific immunosuppressive effects .

Mode of Action

The exact molecular mechanism of this compound remains to be fully elucidated Specifically, they inhibit the transcription of certain lymphokines, including IL-2, gamma-IFN, and OAF. These effects occur selectively, affecting these proteins while sparing others .

Analyse Biochimique

Biochemical Properties

N-Methyl-L-threonine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of L-serine, glycine, and threonine . It also plays a role in the catabolic pathway of L-threonine through L-threonine dehydratase, which converts L-threonine to 2-ketobutyrate and NH4+ .

Cellular Effects

This compound influences cell function by participating in various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the synthesis of L-serine, glycine, and threonine, which are crucial for the development and function of the central nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the conversion of L-threonine to 2-ketobutyrate and NH4+ through L-threonine dehydratase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of L-serine, glycine, and threonine . It also affects metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-threonine can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidinone derivatives, and subsequent ring opening . Another method includes the direct manipulation of functional groups at C3 and C4 of D-glucose to synthesize the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-L-threonine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure regio- and stereoselectivity.

Major Products

Major products formed from these reactions include various substituted amino acids, alcohols, and amines, which can be further utilized in synthetic and medicinal chemistry.

Applications De Recherche Scientifique

N-Methyl-L-threonine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of various fine chemicals and intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-3-Hydroxy-2-(methylamino)butanoic acid: Another stereoisomer with different biological activity.

(2R,3R)-3-Hydroxy-2-(methylamino)butanoic acid: Exhibits distinct chemical properties and reactivity.

(2R,3S)-3-Hydroxy-2-(methylamino)butanoic acid: Used in different synthetic applications compared to the (2S,3R) isomer.

Uniqueness

The uniqueness of N-Methyl-L-threonine lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in the study of chiral interactions in biological systems.

Activité Biologique

N-Methyl-L-threonine (NMT) is a methylated derivative of the amino acid L-threonine, which has garnered interest due to its potential biological activities and applications in various biochemical processes. This article delves into the biological activity of NMT, exploring its mechanisms of action, transport systems, and relevant case studies.

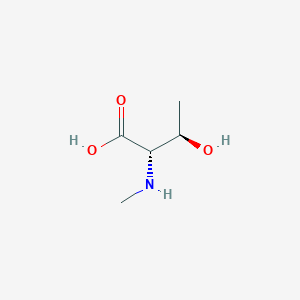

This compound is characterized by the addition of a methyl group to the nitrogen atom of L-threonine. The molecular formula is , and it exhibits properties typical of amino acids, including the ability to participate in hydrogen bonding and contribute to protein structure.

1. Transport Mechanisms

The uptake and export of amino acids are crucial for cellular function, and NMT's transport mechanisms have been studied in various organisms. Research indicates that NMT may utilize specific transporters similar to those used for L-threonine. For instance:

- The yifK gene product in Escherichia coli has been identified as a novel amino acid carrier that facilitates the uptake of threonine and potentially its methylated derivatives like NMT. This transporter operates via a proton motive force, indicating its energy-dependent nature .

- Another study identified thrE , an exporter that transports both L-threonine and L-serine, suggesting that NMT could also be exported through similar pathways .

2. Enzymatic Reactions

NMT has been shown to participate in various enzymatic reactions:

- Threonine Transaldolases (TTAs) : Recent findings highlight the role of TTAs in catalyzing reactions involving threonine derivatives. These enzymes exhibit a broader substrate scope and higher affinity for threonine than previously known enzymes, suggesting that NMT could serve as a substrate in biotransformations .

- Methylation Effects : The introduction of a methyl group alters the conformational dynamics of threonine-containing peptides, impacting their reactivity and interactions within proteins. This modification can influence protein folding and stability, as evidenced by comparative studies on serine and threonine derivatives .

1. Microbial Utilization of NMT

A study on Corynebacterium glutamicum demonstrated that NMT could be utilized as a substrate under specific conditions. The organism showed increased intracellular accumulation of threonine when exposed to dipeptides containing threonine, indicating a potential pathway for utilizing NMT in microbial metabolism .

2. Therapeutic Applications

Research into the therapeutic potential of NMT is ongoing, particularly concerning its role in metabolic pathways:

- Antimicrobial Properties : Preliminary studies suggest that methylated amino acids may exhibit enhanced antimicrobial activity compared to their non-methylated counterparts. This opens avenues for exploring NMT's efficacy against various pathogens.

- Nutritional Supplementation : Given its structural similarity to essential amino acids, NMT may serve as a dietary supplement, potentially enhancing protein synthesis or serving as a precursor for other biologically active compounds.

Comparative Analysis of Biological Activities

| Compound | Transport Mechanism | Enzymatic Role | Potential Applications |

|---|---|---|---|

| This compound | yifK, thrE | TTA involvement | Antimicrobial, Nutritional Supplement |

| L-Threonine | SstT, TdcC | Various | Protein synthesis |

| L-Serine | SdaC | Various | Neurotransmitter precursor |

Propriétés

IUPAC Name |

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAIIPMIAFGKSI-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426638 | |

| Record name | N-Methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-28-4 | |

| Record name | N-Methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.